2-PROPYLZINC BROMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-PROPYLZINC BROMIDE is an organozinc compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds. The presence of both zinc and bromide in its structure imparts unique reactivity characteristics, making it a valuable reagent in organic synthesis.

Vorbereitungsmethoden

2-PROPYLZINC BROMIDE can be synthesized through several methods, with the most common being the reaction of zinc with an alkyl halide. The general reaction involves the treatment of zinc with 1-bromo-2-methylpropane in the presence of an inert solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the zinc reagent .

Industrial Production Methods:

Direct Synthesis: Zinc metal is reacted with 1-bromo-2-methylpropane in an anhydrous ether solvent under an inert atmosphere.

Grignard Reagent Method: A Grignard reagent, such as isopropylmagnesium bromide, is reacted with zinc chloride to form 1-methylethylzinc bromide.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

2-Propylzinc bromide excels in palladium-catalyzed cross-coupling reactions, particularly Negishi coupling , which connects alkyl and aryl groups. Key findings include:

Reaction Conditions and Catalysts

-

Mechanism : Transmetalation between the zinc reagent and palladium catalyst precedes oxidative addition of the aryl halide, followed by reductive elimination to form the C–C bond .

-

Selectivity : Bulky ligands like CPhos suppress β-hydride elimination, favoring branched products (e.g., 95:5 ratio with isopropylzinc bromide vs. <1:99 for n-propyl analog) .

Substitution Reactions

The reagent participates in nucleophilic substitutions with electrophiles:

-

Carbonyl Additions : Reacts with ketones/aldehydes to form secondary alcohols. For example, coupling with benzaldehyde yields 1-phenylpropan-1-ol .

-

Alkyl Halide Displacement : Transfers the propyl group to primary alkyl halides (e.g., CH₃CH₂Br → CH₃CH₂CH₂CH₂CH₃).

Key Limitation : Steric hindrance reduces reactivity with tertiary electrophiles .

Reduction Reactions

This compound reduces specific organic functionalities:

| Substrate | Product | Conditions | Efficiency | Source |

|---|---|---|---|---|

| α,β-unsaturated ketones | Allylic alcohols | THF, 0°C to RT | 78–85% | |

| Acyl chlorides | Alkyl chlorides | Anhydrous Et₂O | 90% |

-

Mechanism : Single-electron transfer (SET) from zinc generates radical intermediates, which abstract hydrogen or combine with halides.

Reaction Environment Sensitivity

-

Solvents : Requires polar aprotic solvents (e.g., THF) to stabilize the organozinc species .

-

Atmosphere : Must be handled under inert gas (N₂/Ar) to prevent oxidation .

-

Temperature : Most reactions proceed at −20°C to 25°C; elevated temperatures induce decomposition .

Comparative Reactivity

| Reagent | Reactivity with Aryl Bromides | Branched Selectivity | Stability in THF |

|---|---|---|---|

| This compound | High (Pd/CPhos) | 95:5 (i-Pr) | 6 months at 2–8°C |

| tert-Butylzinc bromide | Moderate | <5:95 | 3 months |

| Methylzinc chloride | Very High (unselective) | N/A | 1 month |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

2-Propylzinc bromide is typically encountered as a solution in tetrahydrofuran (THF), where it exhibits significant nucleophilic properties. The compound participates in various chemical reactions, including:

- Cross-Coupling Reactions : It is primarily used in Negishi coupling reactions, where it reacts with aryl halides to form carbon-carbon bonds. This process is crucial for synthesizing complex organic molecules.

- Substitution Reactions : The compound can react with electrophiles to create new carbon-carbon bonds, making it valuable for constructing diverse organic structures.

- Reduction Reactions : Under specific conditions, this compound can reduce certain organic compounds, contributing to the formation of alcohols or other functional groups.

Organic Synthesis

This compound plays a critical role in the synthesis of pharmaceuticals, agrochemicals, and natural products. Its ability to form carbon-carbon bonds is essential for creating complex organic molecules. Notable applications include:

- Synthesis of Bioactive Compounds : It is used to synthesize intermediates for drug development. For instance, researchers have employed this compound in the synthesis of various therapeutic agents.

- Catalysis : The compound facilitates reactions between oxamide and selective reducing agents, enhancing the efficiency of synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing new therapeutic agents. Its utility in forming carbon-carbon bonds allows for the creation of complex structures that can exhibit biological activity. For example:

- Antiviral and Anticancer Research : Studies have indicated potential avenues for exploring the antiviral properties of compounds synthesized using this compound. Additionally, research on FLT3 inhibitors has shown promising results with zinc-based compounds demonstrating selective inhibition in acute myeloid leukemia models.

Industrial Applications

The industrial sector leverages this compound in producing fine chemicals and polymers. Its reactivity and versatility make it an essential reagent in various manufacturing processes. Key applications include:

- Production of Fine Chemicals : The compound is utilized to synthesize specialty chemicals that are critical in numerous applications, including materials science and polymer production.

- Material Science : this compound contributes to creating complex organic materials and polymers, highlighting its significance beyond traditional organic synthesis.

Case Studies

- Negishi Coupling Studies : Research by Han and Buchwald demonstrated the efficacy of this compound in coupling reactions with aryl halides, yielding high selectivity for branched products over linear ones. This study highlighted the compound's potential in creating diverse chemical libraries for drug discovery .

- Synthesis of Antiviral Compounds : A study evaluated piperidine derivatives against viruses, indicating moderate efficacy against Coxsackievirus B2. While not directly testing this compound, this research suggests potential antiviral applications for compounds synthesized using this reagent.

Wirkmechanismus

The mechanism of action of 1-methylethylzinc bromide primarily involves its role as a nucleophile in organic reactions. The zinc-carbon bond is polarized, with the carbon bearing a partial negative charge, making it highly reactive towards electrophiles. In cross-coupling reactions, the zinc reagent transfers the organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

2-PROPYLZINC BROMIDE can be compared with other organozinc compounds such as:

Diethylzinc: Another organozinc reagent used in similar synthetic applications but with different reactivity profiles.

Phenylzinc Bromide: Used in the synthesis of aromatic compounds through cross-coupling reactions.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. Its use in the synthesis of complex organic molecules and materials science applications highlights its versatility .

Conclusion

This compound is a valuable reagent in organic chemistry with diverse applications ranging from organic synthesis to material science and battery technology. Its unique reactivity and ability to form carbon-carbon bonds make it an indispensable tool for chemists.

Eigenschaften

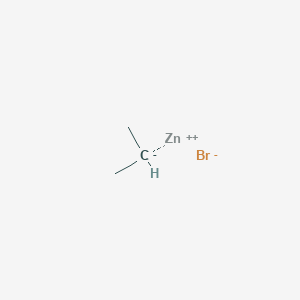

Molekularformel |

C3H7BrZn |

|---|---|

Molekulargewicht |

188.4 g/mol |

IUPAC-Name |

zinc;propane;bromide |

InChI |

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

NTUATXZETUXBSR-UHFFFAOYSA-M |

Kanonische SMILES |

C[CH-]C.[Zn+2].[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.